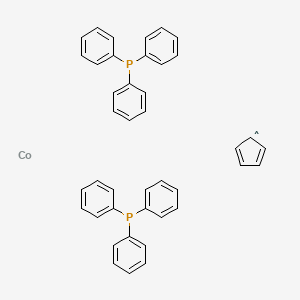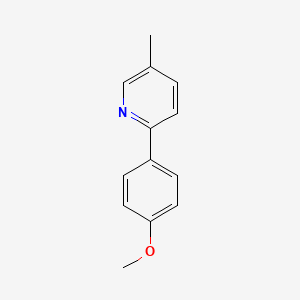
2-(4-méthoxyphényl)-5-méthylpyridine
Vue d'ensemble
Description
5-Methyl-2-(4-methoxyphenyl)pyridine is an organic compound widely used in various scientific experiments and industrial applications. It belongs to the class of organic compounds known as anisoles, which are organic compounds containing a methoxybenzene or a derivative thereof .
Synthesis Analysis
The synthesis of pyridine derivatives like 5-Methyl-2-(4-methoxyphenyl)pyridine involves various methods. One such method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . Another method involves the reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .Mécanisme D'action
The mechanism of action of 5-Methyl-2-(4-methoxyphenyl)pyridine is not fully understood. However, it is believed to act as a potent agonist of the 5-HT2A receptor, which is involved in the regulation of serotonin levels in the brain. It has also been suggested that it may act as an agonist of other serotonin receptors, such as the 5-HT2C receptor.
Biochemical and Physiological Effects
5-Methyl-2-(4-methoxyphenyl)pyridine has been shown to have a variety of biochemical and physiological effects. It has been shown to have anxiolytic effects, to reduce stress, and to increase alertness. It has also been shown to have an effect on the cardiovascular system, to increase blood flow, and to reduce inflammation. It has been shown to have an effect on the gastrointestinal system, to reduce nausea and vomiting, and to reduce appetite. It has also been shown to have an effect on the immune system, to reduce inflammation, and to reduce the risk of infection.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Methyl-2-(4-methoxyphenyl)pyridine in laboratory experiments include its potency, its relatively low cost, and its ease of synthesis. The disadvantages of using 5-Methyl-2-(4-methoxyphenyl)pyridine include its potential for toxicity and its lack of long-term safety data.
Orientations Futures
Future research into 5-Methyl-2-(4-methoxyphenyl)pyridine should focus on further elucidating its mechanism of action, investigating its effects on the cardiovascular system, and studying its potential therapeutic applications. Additionally, further research should be conducted to determine the long-term safety of 5-Methyl-2-(4-methoxyphenyl)pyridine, to study its potential interactions with other drugs, and to investigate its potential for abuse. Further research should also be conducted to study its potential effects on the gastrointestinal system, its potential for addiction, and its potential for abuse.
Applications De Recherche Scientifique
Recherche pharmaceutique
Les dérivés de la pyridine sont couramment utilisés dans la synthèse de divers produits pharmaceutiques. Le groupe méthoxyphényle dans la « 5-méthyl-2-(4-méthoxyphényl)pyridine » pourrait potentiellement être impliqué dans la création de médicaments aux propriétés anti-inflammatoires, analgésiques, vasodilatatrices et antidépressives .
Traitement du cancer
Les composés contenant une partie pyridine ont été étudiés pour leur utilisation potentielle en thérapie anticancéreuse. Les caractéristiques structurales de la « 5-méthyl-2-(4-méthoxyphényl)pyridine » peuvent lui permettre d'interagir avec des cibles biologiques spécifiques pertinentes pour le traitement du cancer .
Obésité et cytoprotection
Le cycle pyrazole, qui est structurellement lié à la pyridine, a été utilisé pour lutter contre l'obésité et fournir une cytoprotection. Par extension, la « 5-méthyl-2-(4-méthoxyphényl)pyridine » pourrait être étudiée pour des applications similaires .
Synthèse chimique
Les dérivés de la pyridine sont essentiels en synthèse chimique, en particulier dans les réactions catalysées par les métaux de transition comme le couplage de Suzuki-Miyaura. Ce composé pourrait servir de précurseur ou d'intermédiaire dans de telles réactions .
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-3-8-13(14-9-10)11-4-6-12(15-2)7-5-11/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVFLHYUHALQSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



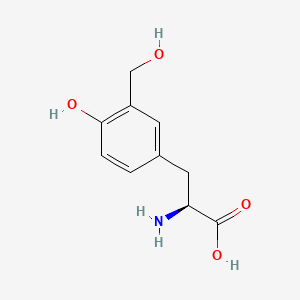
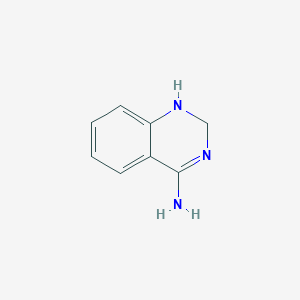
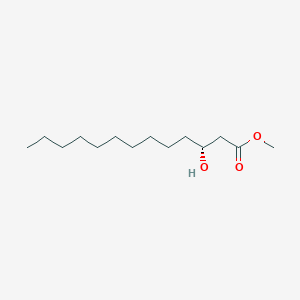
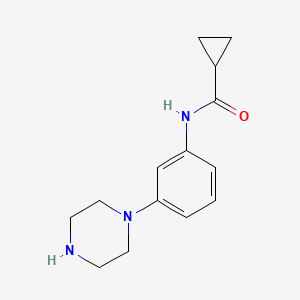
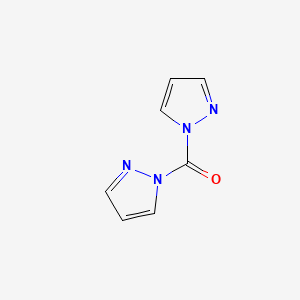

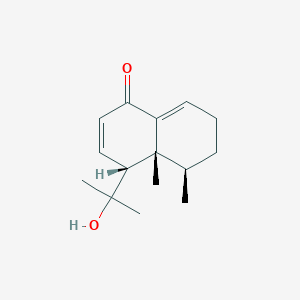
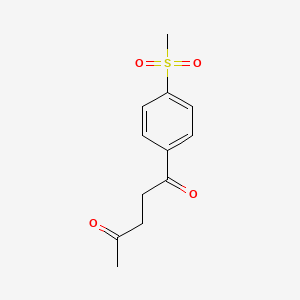
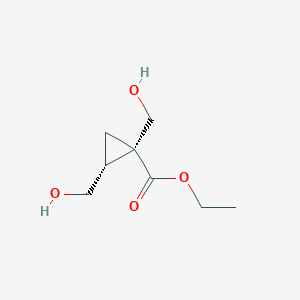
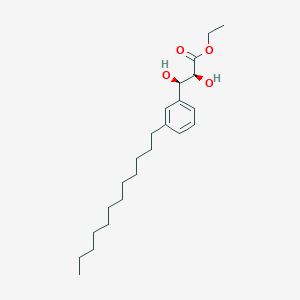
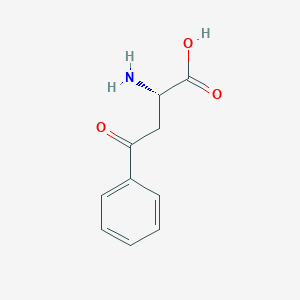
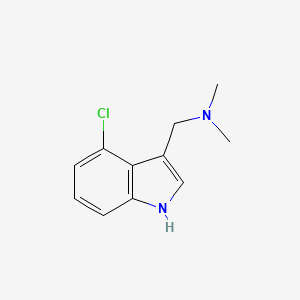
![4-[(Trimethylsiloxy)methylene]-2-pentene](/img/structure/B1639929.png)
